molecular formula C19H16F2N2O2 B2863248 3,4-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-45-0

3,4-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Numéro de catalogue: B2863248
Numéro CAS: 898454-45-0
Poids moléculaire: 342.346
Clé InChI: YRXWIVKKSWVVKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3,4-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide features a benzamide scaffold substituted with 3,4-difluoro groups, linked to a 1-methyl-2-oxo-pyrrolo[3,2,1-ij]quinoline moiety. This structure combines fluorinated aromaticity with a rigid heterocyclic system, which may enhance metabolic stability and target binding in pharmaceutical applications .

Propriétés

IUPAC Name

3,4-difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2/c1-10-14-9-13(7-11-3-2-6-23(17(11)14)19(10)25)22-18(24)12-4-5-15(20)16(21)8-12/h4-5,7-10H,2-3,6H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXWIVKKSWVVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3,4-Difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrroloquinoline backbone.
  • Difluoro substitution at the 3 and 4 positions of the benzamide moiety.
  • A methyl group attached to the nitrogen atom in the pyrrole ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of anticoagulant properties.

Anticoagulant Activity

Recent studies have highlighted the compound's potential as an inhibitor of coagulation factors Xa and XIa. The structure–activity relationship (SAR) analysis suggests that modifications in the pyrroloquinoline framework can significantly influence its inhibitory potency.

Table 1: Inhibitory Potency Against Coagulation Factors

CompoundTarget FactorIC50 (µM)
Compound AFactor Xa3.68
Compound BFactor XIa2.00
3,4-Difluoro-N-(1-methyl-2-oxo...)Factor Xa & XIaTBD

Note: TBD indicates that further studies are required to ascertain specific IC50 values for this compound.

The mechanism by which 3,4-difluoro-N-(1-methyl-2-oxo...) exerts its anticoagulant effect involves competitive inhibition of the active sites of coagulation factors. Docking studies have shown favorable binding interactions with critical residues within these proteins.

Case Studies

  • In Vitro Testing : A study conducted by Novichikhina et al. demonstrated that derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibited significant anticoagulant activity through in vitro assays. The findings indicated that specific structural modifications could enhance activity against both factor Xa and factor XIa .
  • SAR Analysis : The SAR investigations revealed that substituents at the C6 and C8 positions of the tetrahydropyrroloquinoline moiety play a crucial role in modulating biological activity. Compounds with electron-donating groups showed improved potency compared to their counterparts .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Variations and Substituent Effects

Compound Name / ID Core Structure Substituents on Benzamide Pyrroloquinolinone Modifications Key References
Target Compound Benzamide + Pyrroloquinolinone 3,4-Difluoro 1-Methyl, 2-oxo
3,4-Dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide Benzamide + Pyrroloquinolinone 3,4-Dimethyl None
8-(Furan-2-carbonyl)-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (15b) Furanoyl + Pyrroloquinolinone Furan-2-carbonyl None
2-Methyl-N-(quinolin-8-yl)benzamide (1a) Benzamide + Quinoline 2-Methyl N/A (Quinoline core)
5-Fluoro-4-(triazolopyridinyl)-N-(quinolin-8-yl)benzamide Benzamide + Quinoline/Triazolopyridine 5-Fluoro, Triazolopyridinyl N/A

Key Observations :

  • Core Flexibility: The pyrroloquinolinone moiety in the target compound introduces conformational rigidity, which may improve selectivity compared to flexible quinoline-based analogs (e.g., 1a in ) .
  • Biological Relevance : Fluorinated analogs (target, ) are often prioritized in drug discovery for their metabolic stability and membrane permeability .

Insights :

  • Catalytic Systems: Palladium and copper-mediated couplings are prevalent for benzamide-quinoline/pyrroloquinolinone systems, with yields >60% achievable under optimized conditions .

Physicochemical and Spectroscopic Properties

Table 3: NMR Chemical Shift Comparisons (Selected Protons)

Compound Name / ID δ (1H-NMR, ppm, Key Protons) δ (13C-NMR, ppm, Key Carbons) Reference
Target Compound ~7.8–8.2 (aromatic H), ~2.5 (CH₃) ~165 (C=O), ~150 (CF)
8-(Furan-2-carbonyl)-pyrroloquinolinone 7.6 (furan H), 2.9–3.1 (pyrrolidine H) 160 (furan C=O), 170 (quinolinone C=O)
2-Methyl-N-(quinolin-8-yl)benzamide 8.5–8.9 (quinoline H), 2.3 (CH₃) 168 (C=O), 140 (quinoline C)

Analysis :

  • Fluorine Effects : The 3,4-difluoro groups in the target compound deshield adjacent aromatic protons, likely shifting their δ values upfield compared to methyl-substituted analogs .
  • Carbonyl Signals: The pyrroloquinolinone C=O (δ ~165–170 ppm) aligns with similar lactam systems in and .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.